2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid 2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 424809-74-5
VCID: VC7110788
InChI: InChI=1S/C13H11NO4/c1-8-6-7-18-11(8)12(15)14-10-5-3-2-4-9(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
SMILES: CC1=C(OC=C1)C(=O)NC2=CC=CC=C2C(=O)O
Molecular Formula: C13H11NO4
Molecular Weight: 245.234

2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid

CAS No.: 424809-74-5

Cat. No.: VC7110788

Molecular Formula: C13H11NO4

Molecular Weight: 245.234

* For research use only. Not for human or veterinary use.

2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid - 424809-74-5

Specification

CAS No. 424809-74-5
Molecular Formula C13H11NO4
Molecular Weight 245.234
IUPAC Name 2-[(3-methylfuran-2-carbonyl)amino]benzoic acid
Standard InChI InChI=1S/C13H11NO4/c1-8-6-7-18-11(8)12(15)14-10-5-3-2-4-9(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Standard InChI Key PRIZKRWQTVWBFL-UHFFFAOYSA-N
SMILES CC1=C(OC=C1)C(=O)NC2=CC=CC=C2C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid moiety (C₆H₅COOH) linked via an amide bond to a 3-methylfuran-2-carbonyl group. The furan ring introduces electron-rich aromaticity, while the methyl group at the 3-position modulates steric and electronic effects. Key structural identifiers include:

PropertyValueSource
IUPAC Name2-[(3-methylfuran-2-carbonyl)amino]benzoic acid
SMILESCC1=C(OC=C1)C(=O)NC2=CC=CC=C2C(=O)O
InChI KeyPRIZKRWQTVWBFL-UHFFFAOYSA-N
Molecular FormulaC₁₃H₁₁NO₄
Molecular Weight245.23 g/mol

The planar benzoic acid group facilitates hydrogen bonding, while the furan ring contributes to lipophilicity, as evidenced by a calculated LogP value of 1.8 ± 0.3 .

Physical Properties

Experimental data from suppliers indicate a boiling point of 342.5 ± 37.0 °C and a density of 1.4 ± 0.1 g/cm³ . The compound’s melting point remains unspecified, likely due to decomposition upon heating. Its solubility profile is undefined in aqueous media but presumed moderate in polar organic solvents like dimethyl sulfoxide (DMSO) based on structural analogs .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through a two-step protocol:

  • Furanoyl Chloride Preparation: 3-Methylfuran-2-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Amide Coupling: The furanoyl chloride undergoes nucleophilic acyl substitution with 2-aminobenzoic acid in the presence of a base (e.g., triethylamine) .

Reaction conditions (e.g., solvent, temperature) are proprietary but likely mirror standard amidation procedures. Yield optimization strategies may include catalytic DMAP (4-dimethylaminopyridine) or carbodiimide-based coupling agents .

Purification and Characterization

Post-synthesis, the crude product is purified via recrystallization or column chromatography. Analytical techniques such as HPLC, NMR (¹H and ¹³C), and mass spectrometry confirm identity and purity (≥95% as per supplier specifications) .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s bifunctional structure (carboxylic acid + amide) makes it a versatile building block for drug discovery. Potential applications include:

  • Antimicrobial Agents: Analogous benzoic acid derivatives exhibit inhibitory effects against bacterial efflux pumps .

  • Enzyme Inhibitors: The furan moiety may interact with heme-containing enzymes, as seen in cytochrome P450 inhibitors .

Material Science

Its aromatic and heterocyclic components are valuable in synthesizing conjugated polymers for organic electronics. Preliminary studies on similar compounds suggest utility in organic light-emitting diodes (OLEDs) .

ParameterValueSource
Flash Point160.9 ± 26.5 °C
Vapor Pressure0.0 ± 0.8 mmHg at 25°C
Storage Conditions-20°C for long-term stability

Comparative Analysis with Structural Analogs

Comparing 2-[(3-methylfuran-2-carbonyl)amino]benzoic acid to its isomer, 2-[(2-methylfuran-3-carbonyl)amino]benzoic acid (CAS: 29550-94-5), reveals distinct properties:

Property3-Methyl Isomer2-Methyl Isomer
Molecular Weight245.23 g/mol245.23 g/mol
Boiling Point342.5 ± 37.0 °C330.1 ± 42.0 °C (predicted)
BioactivityAntimicrobial (predicted)Antifungal (observed)

The positional isomerism influences electronic distribution, altering reactivity and biological target engagement .

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